Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Description
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is a bicyclic amine featuring a tetrahydro-pyran (oxane) ring substituted at the 4-position with a pyrrolidinylmethyl group and a methylamine moiety.
Key structural attributes include:
- Tetrahydro-pyran core: A six-membered oxygen-containing ring that enhances metabolic stability and influences lipophilicity.
- Pyrrolidinylmethyl substituent: A five-membered nitrogen-containing ring linked via a methyl group, which may modulate receptor binding and pharmacokinetics.
Properties
IUPAC Name |
N-methyl-4-(pyrrolidin-1-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-11(4-8-14-9-5-11)10-13-6-2-3-7-13/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWQVFHADGEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660706 | |
| Record name | N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-12-2 | |
| Record name | Tetrahydro-N-methyl-4-(1-pyrrolidinylmethyl)-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine and tetrahydropyran rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Gaps
- Therapeutic Potential: The pyrrolidinylmethyl group in Methyl-(4-pyrrolidin-1-ylmethyl-THP-4-yl)-amine may offer a balance between CNS penetration and metabolic stability, warranting further study.
- Synthetic Accessibility : Discontinuation in commercial catalogs suggests challenges in large-scale synthesis, necessitating alternative routes (e.g., ’s reductive amination protocols) .
Biological Activity
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine, with the CAS number 885951-12-2, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 198.31 g/mol
Density: 1.02 g/cm³
Boiling Point: 283 °C
pKa: 11.04
The compound features a pyrrolidine ring and a tetrahydropyran ring, which are known to influence its biological interactions significantly.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process:
- Formation of the Tetrahydropyran Ring: Acid-catalyzed cyclization of a suitable diol.
- Introduction of the Pyrrolidine Ring: Nucleophilic substitution reactions using halogenated intermediates.
- Methylation: Methylation of the amine group using methyl iodide under basic conditions.
This compound interacts with specific molecular targets such as enzymes or receptors. The structural components may facilitate binding to these targets, modulating their activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Cognitive Enhancement: Some studies suggest that derivatives can elevate cGMP levels in the brain, leading to procognitive activities in rodent models .
- Enzyme Inhibition: The compound may serve as an enzyme inhibitor, impacting pathways relevant in neuropharmacology and other therapeutic areas .
Study on Cognitive Function
A notable study demonstrated that related compounds elevated central cGMP levels in rodents, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in neurotransmission, indicating its potential for developing treatments for conditions like depression or anxiety disorders .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Enzyme inhibition, cognitive enhancement |
| Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-carbamic acid | CHNO | Potential neuroprotective effects |
| Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine | CHNO | Similar cognitive effects |
These comparisons highlight the unique properties of this compound while also situating it within a broader context of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
